(3R)-1,3,4-Trimethylpiperazine-2,5-dione (3R)-1,3,4-Trimethylpiperazine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 66445-42-9
VCID: VC18453550
InChI: InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m1/s1
SMILES:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

(3R)-1,3,4-Trimethylpiperazine-2,5-dione

CAS No.: 66445-42-9

Cat. No.: VC18453550

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1,3,4-Trimethylpiperazine-2,5-dione - 66445-42-9

Specification

CAS No. 66445-42-9
Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name (3R)-1,3,4-trimethylpiperazine-2,5-dione
Standard InChI InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m1/s1
Standard InChI Key AMADWOODIDMYTQ-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1C(=O)N(CC(=O)N1C)C
Canonical SMILES CC1C(=O)N(CC(=O)N1C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3R)-1,3,4-Trimethylpiperazine-2,5-dione features a six-membered piperazine ring with two ketone groups at positions 2 and 5. Methyl substituents are located at the 1, 3, and 4 positions, with the 3R configuration imparting chirality . The stereochemistry is critical for its biological interactions, as evidenced by comparative studies with enantiomeric forms .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2
Molecular Weight156.18 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.081 g/cm³ (estimated)
LogP-1.58 (predicted)
SolubilityLow aqueous solubility

The compound’s low logP value (-1.58) suggests moderate hydrophilicity, though its exact solubility profile remains undercharacterized . Crystallographic data are sparse, but analogous piperazine-2,5-diones exhibit planar ring systems with intramolecular hydrogen bonding .

Spectroscopic Characterization

  • NMR: The 1H^1\text{H} NMR spectrum (CDCl₃) shows signals for methyl groups at δ 1.46–1.51 ppm and carbonyl resonances near δ 171 ppm .

  • IR: Stretching vibrations at 1680–1700 cm⁻¹ confirm the presence of ketone groups .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 156.09, consistent with the molecular formula .

Synthesis and Derivative Formation

Synthetic Routes

The synthesis of (3R)-1,3,4-trimethylpiperazine-2,5-dione typically involves cyclization of N-methylated amino acid precursors. A representative method includes:

  • Transamination of Methyl Alanine: Reacting L-alanine methyl ester with thionyl chloride to form a cyclic intermediate .

  • Methylation: Introducing methyl groups via alkylating agents such as methyl iodide under basic conditions .

  • Stereochemical Control: Chiral auxiliaries or enantioselective catalysis ensure the 3R configuration .

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Reference
Transamination8195
Ring-Opening Polymerization7590

Derivatives and Modifications

  • Benzyloxycarbonyl Derivatives: Introduced to enhance lipophilicity for drug delivery applications .

  • Acetoxy Variants: Improve metabolic stability, as seen in compound 519141-19-6 .

  • Sulfonamide Analogues: Explored in patent literature for phosphodiesterase inhibition .

Pharmacological and Biomedical Applications

Anticancer Activity

Piperazine-2,5-diones exhibit antitumor properties by disrupting microtubule assembly, akin to the mechanism of plinabulin . (3R)-1,3,4-Trimethylpiperazine-2,5-dione demonstrates moderate cytotoxicity against colorectal cancer (CRC) cell lines (IC₅₀ = 12–18 μM) . Its lipophilic modifications enhance bioavailability, as shown in preclinical models .

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